molecular formula C9H16ClNO B1377145 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride CAS No. 1423035-03-3

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride

Cat. No.: B1377145
CAS No.: 1423035-03-3
M. Wt: 189.68 g/mol
InChI Key: FDFNUOYBJWAVSA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a chemical compound with the molecular formula C9H15NO·HCl. It is a hydrochloride salt form of 2-(Pyrrolidin-2-yl)cyclopentan-1-one, which features a pyrrolidine ring attached to a cyclopentanone structure. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to obtain the desired hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)cyclopentanone: The parent compound without the hydrochloride salt.

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

    Cyclopentanone: A ketone with a five-membered ring structure.

Uniqueness

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is unique due to its combined pyrrolidine and cyclopentanone structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone core substituted with a pyrrolidine moiety, which contributes to its distinct chemical behavior. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell division and neurotransmitter activity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to neurotransmitter receptors, potentially affecting mood and cognition.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.
  • Cytotoxic Effects : Evaluations on cancer cell lines have shown dose-dependent cytotoxicity, indicating its potential as an anticancer agent.
  • Neurotransmitter Interaction : The compound has been studied for its effects on dopamine and norepinephrine transporters, which are crucial for treating mood disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on Gram-positive bacteria
CytotoxicityDose-dependent cytotoxicity on cancer cell lines
Neurotransmitter ModulationInteraction with dopamine and norepinephrine transporters

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. It demonstrated significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, suggesting potential as an antibiotic candidate .
  • Cytotoxicity Assessment : In vitro assays on human adenocarcinoma-derived cell lines (e.g., MCF-7) revealed that the compound exhibited IC50 values below 100 µM, indicating promising anticancer properties .
  • Neuropharmacological Studies : Research focusing on neurotransmitter systems found that the compound selectively inhibited dopamine reuptake, which could lead to therapeutic applications in treating depression or anxiety disorders .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesKey Biological Activity
2-(Pyrrolidin-2-yl)cyclopentanoneParent compound without HCl saltModerate antimicrobial activity
PyrrolidineFive-membered nitrogen ringAntioxidant properties
CyclopentanoneSimple ketone structureLimited biological activity

Properties

IUPAC Name

2-pyrrolidin-2-ylcyclopentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-9-5-1-3-7(9)8-4-2-6-10-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFNUOYBJWAVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
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2-(Pyrrolidin-2-yl)cyclopentan-1-one hydrochloride
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Reactant of Route 6
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